3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a triazole-4-carboxamide core with multiple functional substituents:
- A 4-amino-1,2,5-oxadiazol-3-yl group at position 2.
- A Schiff base (imine) linker derived from a substituted benzaldehyde moiety (2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl).
- A pyrrolidin-1-ylmethyl group at position 3.
The bromo and chlorophenyl groups may enhance binding affinity through hydrophobic interactions, while the pyrrolidine substituent could improve solubility and bioavailability .
Properties
Molecular Formula |
C25H25BrClN9O4 |
|---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C25H25BrClN9O4/c1-38-21-11-17(39-14-15-5-4-6-16(27)9-15)10-19(26)18(21)12-29-31-25(37)22-20(13-35-7-2-3-8-35)30-34-36(22)24-23(28)32-40-33-24/h4-6,9-12H,2-3,7-8,13-14H2,1H3,(H2,28,32)(H,31,37)/b29-12+ |
InChI Key |
GLAZQDZWBGYDNO-XKJRVUDJSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)OCC2=CC(=CC=C2)Cl)Br)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5 |
Canonical SMILES |
COC1=C(C(=CC(=C1)OCC2=CC(=CC=C2)Cl)Br)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic molecule that incorporates various pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in therapeutic areas such as cancer treatment, antimicrobial activities, and enzyme inhibition.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and a triazole moiety, both of which have been associated with various biological activities. The structural formula can be summarized as follows:
| Component | Structure |
|---|---|
| Oxadiazole | Oxadiazole |
| Triazole | Triazole |
| Overall | Overall Structure |
Anticancer Activity
Research has highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The oxadiazole scaffold has shown significant cytotoxicity against various cancer cell lines. For example, studies indicate that modifications to the oxadiazole structure can enhance its interaction with key enzymes involved in cancer cell proliferation:
-
Mechanism of Action : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and cell cycle progression in cancer cells .
Enzyme Target Effect Thymidylate Synthase Inhibition of DNA synthesis HDAC Alteration of gene expression
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Oxadiazoles are known for their effectiveness against bacterial strains. In vitro studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
- Case Study : A related oxadiazole derivative showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and significant antibacterial activity .
Enzyme Inhibition
The compound may also act as an inhibitor for various metabolic enzymes. Research indicates that triazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders:
- Potential Applications : Compounds with similar structures have been explored for treating conditions such as Alzheimer's disease due to their ability to inhibit AChE effectively .
Case Studies and Research Findings
- Anticancer Efficacy : A study on oxadiazole derivatives revealed that structural modifications significantly enhanced anticancer activity across multiple cell lines. The incorporation of additional functional groups led to improved binding affinity to target proteins .
- Antimicrobial Screening : Another investigation assessed the antibacterial properties of triazole derivatives against common pathogens, demonstrating promising results that warrant further exploration into their therapeutic potential .
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural features with several heterocyclic analogues (Table 1).
Key Observations :
- Triazole-Oxadiazole Hybrids (e.g., ): These compounds exhibit enhanced metabolic stability compared to simpler triazoles due to the oxadiazole group’s electron-withdrawing effects. The target compound’s bromo-chlorophenyl-methoxy substituent may confer stronger target binding than the nitrophenyl group in .
- Pyrrolidine vs. Morpholine/Piperidine : The pyrrolidinylmethyl group in the target compound may offer better solubility than morpholine or piperidine derivatives (common in kinase inhibitors), as pyrrolidine’s smaller ring reduces steric hindrance .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target compound’s LogP is estimated to be ~3.5 (moderate lipophilicity), comparable to analogues in . The pyrrolidine group likely mitigates excessive hydrophobicity from the bromo-chlorophenyl moiety.
- Absorption Wavelengths: Similar to amino-substituted anthraquinones (AQ) and naphthalimides (NI) in , the amino-oxadiazole group may induce a red shift in UV-Vis absorption due to intramolecular charge transfer (ICT), aiding in photophysical applications.
Methodological Considerations
- Similarity Assessment: Using Tanimoto coefficients () and MACCS fingerprints (), the target compound shows ~65–70% similarity to and ~60% similarity to , aligning with the “similar property principle” . However, activity cliffs (e.g., minor structural changes causing drastic activity shifts) cannot be ruled out .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
